2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide 2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16293980
InChI: InChI=1S/C15H11ClN2O4S3/c16-9-3-5-10(6-4-9)25(20,21)14-15(24-8-12(17)19)22-13(18-14)11-2-1-7-23-11/h1-7H,8H2,(H2,17,19)
SMILES:
Molecular Formula: C15H11ClN2O4S3
Molecular Weight: 414.9 g/mol

2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide

CAS No.:

Cat. No.: VC16293980

Molecular Formula: C15H11ClN2O4S3

Molecular Weight: 414.9 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide -

Specification

Molecular Formula C15H11ClN2O4S3
Molecular Weight 414.9 g/mol
IUPAC Name 2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C15H11ClN2O4S3/c16-9-3-5-10(6-4-9)25(20,21)14-15(24-8-12(17)19)22-13(18-14)11-2-1-7-23-11/h1-7H,8H2,(H2,17,19)
Standard InChI Key IQDLYAAAIRWJDV-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • A 4-(4-chlorophenyl)sulfonyl group at position 4 of the oxazole ring, contributing electronegativity and steric bulk.

  • A 2-thienyl group at position 2, introducing aromaticity and potential π-π interactions.

  • A thioacetamide side chain at position 5, enabling hydrogen bonding and redox activity .

The IUPAC name, 2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide, reflects this arrangement. The SMILES notation C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl further clarifies connectivity.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight414.9 g/mol
FormulaC₁₅H₁₁ClN₂O₄S₃
SolubilityLikely polar aprotic solvents
Hydrogen Bond Donors2 (amide NH, thioether SH)
Hydrogen Bond Acceptors7 (sulfonyl O, oxazole N/O)

The sulfonyl group enhances solubility in polar solvents, while the thienyl and chlorophenyl groups impart lipophilicity, suggesting balanced partition coefficients .

Synthetic Methodology

Reaction Pathways

Synthesis involves multi-step organic transformations:

  • Oxazole Ring Formation: Cyclization of a β-ketoamide precursor with a thienyl-substituted nitrile under acidic conditions.

  • Sulfonation: Reaction of the intermediate oxazole with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine.

  • Thioacetamide Introduction: Nucleophilic substitution at position 5 using thiourea followed by acetylation .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at positions 2, 4, and 5 requires careful control of reaction stoichiometry.

  • Sulfonyl Group Stability: Harsh conditions may lead to desulfonation, necessitating mild reagents .

Biological Activity and Mechanism Hypotheses

Putative Targets

While the exact mechanism remains under investigation, the compound’s structure suggests interactions with:

  • Enzyme Inhibition: The sulfonyl group may bind to catalytic serine residues in hydrolases or proteases .

  • Receptor Modulation: The thienyl and oxazole motifs resemble ligands for G-protein-coupled receptors (GPCRs) involved in inflammation .

Comparative Analysis with Structural Analogs

CompoundSubstituentsNoted Activity
Target Compound2-thienyl, ClPhSO₂Under investigation
4-(4-((4-Chlorophenyl)sulfonyl)...2-fluorophenyl, morpholineKinase inhibition
2-[(4-Chlorophenyl)sulfonyl]acetaNone (simpler backbone)Antimicrobial

The thienyl group in the target compound may enhance binding to hydrophobic pockets compared to fluorophenyl or morpholine analogs .

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